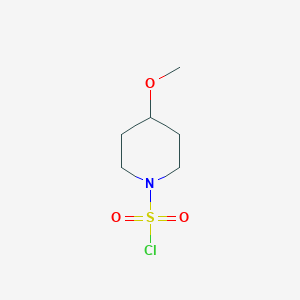

4-Methoxypiperidine-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO3S/c1-11-6-2-4-8(5-3-6)12(7,9)10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWNEIDFLVBBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801278167 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355849-73-9 | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355849-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-piperidinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801278167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the N-Sulfonylpiperidine Scaffold

An In-Depth Technical Guide to the Synthesis of 4-Methoxypiperidine-1-sulfonyl Chloride

In the landscape of modern drug discovery, the piperidine ring is a privileged scaffold, prized for its conformational properties and its ability to engage with biological targets. When functionalized at the nitrogen atom with a sulfonyl chloride group, as in this compound, it is transformed into a highly valuable and reactive intermediate. This compound serves as a critical building block, enabling medicinal chemists to readily introduce the 4-methoxypiperidine moiety into a diverse range of molecules via sulfonamide bond formation.[1][2] The resulting sulfonamides are a cornerstone pharmacophore found in numerous approved therapeutic agents, highlighting the importance of robust and well-understood synthetic access to their precursors.[3][4]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the underlying chemical principles, the rationale for specific procedural choices, and the critical safety considerations necessary for a successful and reproducible outcome.

Part 1: The Core Synthesis—Reaction of 4-Methoxypiperidine with Sulfuryl Chloride

The most direct and widely adopted method for preparing N-sulfonyl chlorides from secondary amines is the reaction with sulfuryl chloride (SO₂Cl₂).[3] This transformation hinges on the nucleophilic nature of the piperidine nitrogen and the potent electrophilicity of the sulfur atom in sulfuryl chloride.

Principle of the Reaction

The synthesis proceeds via the nucleophilic attack of the secondary amine, 4-methoxypiperidine, on sulfuryl chloride. This reaction forms the desired N-S bond. A key consideration is that this reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation and deactivation of the starting amine, an acid scavenger—typically a non-nucleophilic tertiary amine base like triethylamine (TEA)—is required.

The overall transformation is as follows:

4-Methoxypiperidine + Sulfuryl Chloride + Triethylamine → this compound + Triethylammonium chloride

Causality Behind Experimental Design: Why We Choose These Reagents

-

Starting Material: We begin with 4-methoxypiperidine hydrochloride[5], the salt form of the amine. This form is often more stable, less volatile, and more readily available commercially than the free base. Its use necessitates the addition of at least two equivalents of a base: one to neutralize the hydrochloride salt to generate the free amine in situ, and a second to scavenge the HCl produced during the sulfonylation reaction.

-

Sulfonylating Agent: Sulfuryl chloride (SO₂Cl₂) is the reagent of choice due to its high reactivity. It serves as a direct and efficient source of the "-SO₂Cl" group. However, its reactivity demands careful handling and specific precautions.

-

Base: Triethylamine (TEA) is an ideal base for this protocol. It is sufficiently basic to deprotonate the piperidinium salt and neutralize the generated HCl. Crucially, it is a non-nucleophilic, sterically hindered base, meaning it will not compete with the 4-methoxypiperidine in attacking the sulfuryl chloride electrophile.[2][6]

-

Solvent: Anhydrous dichloromethane (DCM) is the preferred solvent. It is aprotic and inert under the reaction conditions, and it readily dissolves both the organic reactants and the triethylammonium chloride byproduct to some extent. The most critical requirement is that the solvent must be anhydrous . Sulfuryl chloride reacts violently with water, generating corrosive sulfuric and hydrochloric acids, which would destroy the reagent and prevent the desired reaction.[7][8]

Part 2: Experimental Protocol and Workflow

This protocol is designed as a self-validating system. Adherence to the described conditions, particularly regarding temperature control and anhydrous technique, is paramount for achieving a high yield and purity.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from reagent preparation to the isolation of the final product.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to 4-Methoxypiperidine-1-sulfonyl chloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 4-Methoxypiperidine-1-sulfonyl Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of privileged scaffolds—structural motifs consistently found in bioactive compounds—is a cornerstone of efficient drug design and development. Among these, the piperidine ring is a ubiquitous feature in a vast number of pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When functionalized to 4-Methoxypiperidine-1-sulfonyl chloride (CAS Number: 355849-73-9), this scaffold is transformed into a highly versatile and reactive building block, enabling the facile synthesis of a diverse array of complex sulfonamides with significant potential in drug discovery.[2][3]

This technical guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive exploration of this compound. We will delve into its core properties, provide a detailed, field-proven synthesis protocol, and illuminate its critical role in the construction of innovative therapeutic agents. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical applicability.

Core Properties and Physicochemical Data

This compound is a bifunctional reagent, featuring a reactive sulfonyl chloride group attached to the nitrogen of a 4-methoxypiperidine ring. The sulfonyl chloride moiety serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of primary and secondary amines to form stable sulfonamide linkages.[4] The 4-methoxy group, a common substituent in drug molecules, can influence ligand-target binding, physicochemical properties, and metabolic parameters.[5]

| Property | Value | Source |

| CAS Number | 355849-73-9 | [4][6] |

| Molecular Formula | C₆H₁₂ClNO₃S | [4][6] |

| Molecular Weight | 213.68 g/mol | [4][6] |

| Physical Form | Solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

| SMILES | O=S(N1CCC(OC)CC1)(Cl)=O | [6] |

| InChI Key | QQHWNEIDFLVBBS-UHFFFAOYSA-N | [3] |

Synthesis of this compound: A Validated Experimental Protocol

The synthesis of N-sulfonyl chlorides from secondary amines is a fundamental transformation in organic chemistry. A common and effective method involves the reaction of the corresponding secondary amine with sulfuryl chloride (SO₂Cl₂).[7] The following protocol provides a detailed, step-by-step methodology for the preparation of this compound from its precursor, 4-methoxypiperidine.

Causality of Experimental Choices:

-

Starting Material: 4-Methoxypiperidine (or its hydrochloride salt) is readily available commercially and serves as the direct precursor.[8] The use of the hydrochloride salt may require the addition of a base to liberate the free amine for the reaction.

-

Reagent: Sulfuryl chloride is a powerful and efficient sulfonating agent for this transformation. Its reactivity ensures a high conversion to the desired product.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or diethyl ether is chosen to prevent reaction with the solvent.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C to room temperature) to control the exothermicity of the reaction and minimize potential side reactions.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is often included to quench the HCl generated during the reaction, driving the equilibrium towards the product and preventing potential acid-catalyzed degradation.

Step-by-Step Methodology:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with 4-methoxypiperidine (1.0 equivalent) and anhydrous dichloromethane (DCM).

-

Inert Atmosphere: The flask is purged with nitrogen to ensure an inert atmosphere, preventing reactions with atmospheric moisture.

-

Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.

-

Addition of Base: Triethylamine (1.1 equivalents) is added dropwise to the stirred solution.

-

Addition of Sulfuryl Chloride: A solution of sulfuryl chloride (1.05 equivalents) in anhydrous DCM is added dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford this compound.

While specific examples citing the direct use of CAS number 355849-73-9 in late-stage drug candidates are not prevalent in publicly accessible literature, the strategic value of this building block can be inferred from the numerous studies on related 4-substituted piperidine sulfonamides. For instance, research on novel inhibitors of the presynaptic choline transporter has explored 4-methoxy-3-(piperidin-4-yl)oxy benzamides, highlighting the importance of the methoxy-piperidine scaffold in neurological drug discovery. [9]Furthermore, the design of novel PI3K/mTOR dual inhibitors has utilized sulfonamide methoxypyridine derivatives, underscoring the synergy between the sulfonamide and methoxy-heterocycle motifs in oncology research. [1]

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its facile synthesis, predictable reactivity, and the inherent "drug-like" properties conferred by the 4-methoxypiperidine scaffold make it an invaluable tool for medicinal chemists. By providing a robust and versatile platform for the construction of diverse sulfonamide libraries, this building block accelerates the identification of novel therapeutic agents with improved efficacy and pharmacokinetic profiles. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this compound in their quest for the next generation of innovative medicines.

References

- Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

- de Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020). A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development, 24(6), 1056–1064.

- Koyiri, K., Naidu, S. A., & Sreelatha, T. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. RASAYAN Journal of Chemistry, 11(2), 701-705.

- Bar-Rog, V., et al. (2015). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Al-Ghorbani, M., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879.

- Wenthur, C. J., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 23(23), 6391-6396.

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

- Wróbel, T. M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116694.

- ChemWhat. (n.d.). 4-methoxy-1-piperidinesulfonyl chloride(SALTDATA: FREE) CAS#: 355849-73-9. Retrieved from [Link]

- Wang, K., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2741.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cbijournal.com [cbijournal.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-Methoxypiperidine-1-sulfonyl Chloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary medicinal chemistry, the piperidine scaffold stands as a cornerstone motif, integral to the structure of numerous clinically successful pharmaceuticals.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional architecture that can be strategically functionalized to optimize interactions with biological targets.[3][4] Within the diverse armamentarium of piperidine-based building blocks, 4-Methoxypiperidine-1-sulfonyl chloride has emerged as a reagent of significant interest. This technical guide provides a comprehensive overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its strategic deployment in drug discovery programs.

Core Molecular and Physical Properties

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride moiety appended to the nitrogen atom of a 4-methoxypiperidine ring. This unique combination of a highly electrophilic functional group and a pharmaceutically relevant heterocyclic core underpins its versatility as a synthetic intermediate.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO3S | [5][6] |

| Molecular Weight | 213.68 g/mol | [6] |

| CAS Number | 355849-73-9 | [5][6] |

| Appearance | (Predicted) White to off-white solid | General knowledge |

| Solubility | Soluble in aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran, N,N-dimethylformamide) | General knowledge |

Synthesis and Reactivity

The synthesis of this compound is conceptually straightforward, typically involving the reaction of 4-methoxypiperidine with a sulfurylating agent. A common and effective method is the reaction of 4-methoxypiperidine with sulfuryl chloride, often in the presence of a non-nucleophilic base to quench the HCl byproduct.

Experimental Protocol: Synthesis of this compound

-

To a stirred solution of 4-methoxypiperidine (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).

-

Slowly add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group.[7] The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group. This reactivity makes it an ideal precursor for the synthesis of a wide array of sulfonamide derivatives.

Reaction with Nucleophiles: A Versatile Pathway to Functionalization

The reaction of this compound with primary and secondary amines is a robust and efficient method for the formation of sulfonamides.[8][9][10] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Caption: A generalized workflow for drug discovery.

Safety and Handling

Sulfonyl chlorides as a class of compounds are reactive and require careful handling. [11][12][13][14]They are sensitive to moisture and can react with water to release corrosive hydrochloric acid.

General Safety Precautions:

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [12]* Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. The container should be tightly sealed. [11]* Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Do not use water to clean up spills.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. [11] * Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. [11] * Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. [11] * In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, predictable reactivity, and the pharmaceutical relevance of the 4-methoxypiperidine scaffold make it an attractive starting point for the development of novel therapeutic agents. By understanding its core properties and employing appropriate synthetic and handling protocols, researchers can effectively leverage this reagent to accelerate their drug discovery efforts.

References

-

King, J. F., & Rathore, R. (Year). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Sulfuryl chloride. Retrieved from [Link]

-

Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved from [Link]

-

Vasilevsky, S. F., & El-Sayed, N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2959. [Link]

-

ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

-

Sdfine. (n.d.). sulphuryl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-methoxy-1-piperidinesulfonyl chloride(SALTDATA: FREE) CAS#: 355849-73-9. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxypiperidine. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 355849-73-9|this compound|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Spectral Characteristics of 4-Methoxypiperidine-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxypiperidine-1-sulfonyl chloride is a key building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of novel therapeutic agents. The incorporation of the 4-methoxypiperidine moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, while the sulfonyl chloride group provides a reactive handle for further chemical modifications. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and quality control in synthetic processes. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound combines a saturated heterocyclic piperidine ring with a methoxy substituent at the C4 position and a reactive sulfonyl chloride group attached to the nitrogen atom. This arrangement dictates the chemical environment of each atom and, consequently, its spectroscopic signature.

Figure 1. Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-methoxypiperidine with sulfuryl chloride in an inert solvent. This method is analogous to the preparation of other N-sulfonylpiperidines.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Addition of Sulfuryl Chloride: Add a solution of sulfuryl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled solution of 4-methoxypiperidine via the dropping funnel over a period of 30 minutes, maintaining the temperature below -15 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 0 °C and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of cold water. Separate the organic layer, and wash it sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or flash column chromatography on silica gel.

Figure 2. Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the reactive nature of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃) or acetone-d₆ are recommended for NMR analysis.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the protons of the piperidine ring and the methoxy group. The electron-withdrawing nature of the sulfonyl chloride group will deshield the adjacent protons on the piperidine ring (H-2 and H-6).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 (axial & equatorial) | 3.4 - 3.6 | Multiplet | 4H |

| H-3, H-5 (axial & equatorial) | 1.8 - 2.0 | Multiplet | 4H |

| H-4 | 3.5 - 3.7 | Multiplet | 1H |

| -OCH₃ | 3.3 - 3.4 | Singlet | 3H |

Interpretation:

-

The protons on the carbons adjacent to the nitrogen (H-2 and H-6) are expected to be the most downfield-shifted protons of the piperidine ring due to the strong electron-withdrawing effect of the sulfonyl chloride group.

-

The methoxy protons will appear as a sharp singlet.

-

The proton at the C-4 position, being attached to the carbon bearing the methoxy group, will also be deshielded.

-

The protons at C-3 and C-5 will be in a more shielded environment and appear further upfield.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 | 48 - 52 |

| C-3, C-5 | 30 - 34 |

| C-4 | 75 - 79 |

| -OCH₃ | 55 - 58 |

Interpretation:

-

The carbons directly bonded to the nitrogen atom (C-2 and C-6) will be significantly deshielded.

-

The carbon atom C-4, attached to the electronegative oxygen of the methoxy group, will appear at a characteristically downfield chemical shift.

-

The carbons at the C-3 and C-5 positions are expected to be the most upfield-shifted carbons in the piperidine ring.

-

The carbon of the methoxy group will appear in the typical range for methoxy carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in this compound. Due to the moisture sensitivity of the sulfonyl chloride group, sample preparation should be conducted in a dry environment, for instance, by preparing a neat liquid film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | 1370 - 1350 | Strong |

| Symmetric S=O Stretch | 1180 - 1160 | Strong |

| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |

| C-O Stretch (Ether) | 1120 - 1080 | Strong |

| S-Cl Stretch | 650 - 550 | Medium |

Interpretation:

-

The most characteristic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[1]

-

The presence of the aliphatic piperidine ring and the methoxy group will be confirmed by the C-H stretching vibrations in the 2850-2950 cm⁻¹ region.

-

A strong C-O stretching band for the ether linkage is also expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification. Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be used.

Predicted Molecular Ion:

-

Molecular Formula: C₆H₁₂ClNO₃S

-

Molecular Weight: 213.68 g/mol

-

The molecular ion peak (M⁺) in EI-MS and the protonated molecule ([M+H]⁺) in ESI-MS should be observable. A characteristic isotopic pattern for the molecular ion will be present due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in peaks at m/z 213 and 215 (for M⁺) or 214 and 216 (for [M+H]⁺).

Key Fragmentation Pathways:

The fragmentation of N-sulfonylpiperidines is often initiated by cleavage of the bonds adjacent to the nitrogen atom or within the piperidine ring.

-

Loss of Cl: A common fragmentation pathway for sulfonyl chlorides is the loss of a chlorine radical, leading to the formation of a sulfonyl cation.

-

Loss of SO₂: Elimination of sulfur dioxide is another characteristic fragmentation pathway for sulfonamides and related compounds.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of a stable iminium ion.

-

Ring Fission: The piperidine ring can undergo cleavage, resulting in various acyclic fragment ions.

Figure 3. Predicted key fragmentation pathways for this compound in EI-MS.

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. As with all sulfonyl chlorides, it should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Sulfonyl chlorides are sensitive to moisture and can react with water to release corrosive hydrochloric acid. Therefore, they should be stored in a cool, dry place under an inert atmosphere. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for closely related compounds like 4-methylpiperidine-1-sulfonyl chloride.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data (NMR, IR, and MS) for this compound. The detailed interpretation of the expected spectral features, along with a reliable synthesis protocol and safety considerations, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The provided data and methodologies will aid in the accurate identification and characterization of this important synthetic intermediate, ensuring the integrity and quality of subsequent research and development activities.

References

- Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24.

- AL-RAWI, J. M. A., FLAMERZ, S., & KHUTHIER, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- MSDS of 4-methylpiperidine-1-sulfonyl chloride. (n.d.).

- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.

- Žinić, B., et al. (2001). Synthesis, NMR and MS Study of Novel N-Sulfonylated Purine Derivatives.

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of N-Sulfonylpiperidines from Piperidines

Foreword: The Enduring Significance of the N-Sulfonylpiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for engaging with complex biological targets. When the piperidine nitrogen is functionalized with a sulfonyl group (SO₂R), the resulting N-sulfonylpiperidine moiety imparts a unique combination of properties. The strong electron-withdrawing nature of the sulfonyl group modulates the basicity of the piperidine nitrogen, influencing its pharmacokinetic profile and potential for hydrogen bonding. This seemingly simple modification has led to the discovery of potent inhibitors for a range of therapeutic targets, including enzymes implicated in cancer, bacterial infections, and neurological disorders.[4][5][6]

This guide provides an in-depth exploration of the core synthetic methodologies for preparing N-sulfonylpiperidines from their parent piperidine precursors. We will move beyond a mere recitation of protocols to delve into the underlying principles that govern these transformations. By understanding the "why" behind the choice of reagents, catalysts, and reaction conditions, researchers can not only replicate established procedures but also rationally design novel synthetic routes and troubleshoot challenges in their own laboratories. Our focus is on providing a framework of expertise, trustworthiness, and authoritative grounding to empower researchers in drug discovery and development.

I. The Workhorse Reaction: Direct N-Sulfonylation with Sulfonyl Chlorides

The most direct and widely employed method for the synthesis of N-sulfonylpiperidines is the reaction of a piperidine with a sulfonyl chloride in the presence of a base. This reaction proceeds via a classical nucleophilic acyl substitution-like mechanism at the electrophilic sulfur center of the sulfonyl chloride.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of the piperidine nitrogen lone pair on the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, tetracoordinate intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the protonated N-sulfonylpiperidine. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting piperidine, which would render it non-nucleophilic.

Caption: Generalized mechanism for the base-mediated N-sulfonylation of piperidines.

Critical Experimental Parameters & Causality

The success of this seemingly straightforward reaction hinges on the careful selection of several key parameters. The choices made directly impact yield, purity, and reaction time.

-

Choice of Base: The base serves to scavenge the HCl produced. Its strength and steric properties are critical.

-

Tertiary Amines (e.g., Triethylamine (TEA), DIPEA): These are strong, non-nucleophilic bases that are commonly used. They are effective at neutralizing HCl but can sometimes promote side reactions if the substrate is sensitive.[7]

-

Pyridine: A weaker base than TEA, pyridine can be advantageous when dealing with sensitive substrates or when a less vigorous reaction is desired. It can also act as a nucleophilic catalyst in some cases. Using pyridine as both the base and the solvent is a common practice.

-

-

Solvent Selection: Anhydrous aprotic solvents are standard to prevent the hydrolysis of the highly reactive sulfonyl chloride.

-

Dichloromethane (DCM): An excellent solvent for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates product isolation.

-

Tetrahydrofuran (THF) & Acetonitrile (MeCN): Also common choices, offering different polarity profiles that can influence reaction rates and solubility.[7]

-

-

Temperature Control: These reactions are often highly exothermic.

-

Initial Cooling (0 °C): Cooling the reaction mixture in an ice bath before and during the addition of the sulfonyl chloride is crucial for controlling the reaction rate, minimizing the formation of byproducts, and ensuring safety.[7]

-

Slow Addition: Dropwise addition of the sulfonyl chloride (often as a solution in the reaction solvent) prevents a rapid exotherm and maintains a low instantaneous concentration of the reagent, which can be important for selectivity.[7]

-

Validated Experimental Protocol: Synthesis of 1-(Phenylsulfonyl)piperidine

This protocol provides a reliable, self-validating system for the synthesis of a model N-sulfonylpiperidine.

Materials:

-

Piperidine (1.0 eq)

-

Benzenesulfonyl chloride (1.05 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM.

-

Reagent Addition: Add piperidine (1.0 eq) followed by pyridine (2.0 eq).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.05 eq) dropwise to the cold solution over 15-20 minutes. A precipitate (pyridinium hydrochloride) will form.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(phenylsulfonyl)piperidine.

II. Alternative & Modern Synthetic Approaches

While direct sulfonylation with sulfonyl chlorides is robust, challenges such as the limited commercial availability or instability of certain sulfonyl chlorides have driven the development of alternative methods.

A. Iodine-Mediated Coupling with Sulfonyl Hydrazides

A novel approach utilizes stable and readily available sulfonyl hydrazides as the sulfonyl source. This method is particularly useful for generating vinyl sulfones from cyclic amines but can be adapted for the synthesis of N-sulfonylpiperidines under specific conditions.[8]

The proposed mechanism often involves a radical process, where an oxidant like tert-Butyl hydroperoxide (TBHP) in the presence of iodine generates a sulfonyl radical, which then couples with the amine.[8]

Caption: A typical workflow for the iodine-mediated synthesis of N-sulfonylpiperidines.

Key Advantages:

-

Stable Precursors: Employs air-stable and often crystalline sulfonyl hydrazides.

-

Alternative Reactivity: Proceeds through a different mechanism, potentially offering solutions for substrates that are incompatible with standard conditions.

B. Catalytic N-Sulfonylation Methods

The development of catalytic methods aims to improve efficiency and reduce waste. Indium-catalyzed sulfonylation has emerged as a facile and efficient procedure for a wide range of amines, including less nucleophilic and sterically hindered ones.[9]

-

Catalyst: Indium(III) trifluoromethanesulfonate (In(OTf)₃) is a common catalyst.

-

Mechanism: The Lewis acidic indium catalyst is thought to activate the sulfonyl chloride, making the sulfur atom more electrophilic and facilitating the nucleophilic attack by the piperidine.

Table 1: Comparison of Synthetic Methodologies

| Feature | Direct Sulfonylation | Iodine-Mediated Coupling | Indium-Catalyzed Sulfonylation |

| Sulfonyl Source | Sulfonyl Chloride | Sulfonyl Hydrazide | Sulfonyl Chloride |

| Key Reagents | Base (Pyridine, TEA) | I₂, TBHP, NaHCO₃ | In(OTf)₃ (catalytic) |

| Generality | Very broad | Substrate dependent | Broad, good for hindered amines |

| Conditions | Mild (0 °C to RT) | Elevated Temp. (100 °C) | Mild to moderate |

| Key Advantage | Simplicity, well-established | Use of stable precursors | Catalytic, high efficiency |

| Reference | [7] | [8] | [9] |

III. The Role of N-Sulfonylpiperidines in Drug Discovery

The N-sulfonylpiperidine motif is a recurring feature in molecules designed for therapeutic intervention. Its presence can significantly influence a compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

-

Antibacterial Agents: Novel sulfonylpiperidines have been designed as potent inhibitors of bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis, demonstrating excellent minimum inhibitory concentrations (MICs) against a spectrum of Gram-positive bacteria.[4]

-

Anticancer Therapeutics: The 2,6-disubstituted N-arylsulfonyl piperidine scaffold has been identified in γ-secretase inhibitors, which are investigated for the treatment of Alzheimer's disease.[5] Furthermore, piperidine-substituted indolylarylsulfones act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6]

-

Enzyme Inhibition: Arylsulfonylpiperazine derivatives (a closely related scaffold) have been identified as potent and selective inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[10]

The synthesis of diverse libraries of N-sulfonylpiperidines is therefore a critical task in hit-to-lead and lead optimization campaigns, allowing medicinal chemists to systematically probe structure-activity relationships (SAR).

IV. Conclusion and Future Outlook

The synthesis of N-sulfonylpiperidines from piperidines is a mature field, dominated by the robust and reliable reaction with sulfonyl chlorides. This guide has detailed the critical parameters and underlying chemical principles that ensure the successful application of this cornerstone reaction. Furthermore, we have explored modern alternatives that leverage different sulfonyl sources and catalytic systems, expanding the toolkit available to the synthetic chemist. As drug discovery continues to push the boundaries of chemical space, the development of even more efficient, selective, and sustainable methods for constructing the N-sulfonylpiperidine scaffold will remain an area of active and vital research.

References

- Sulfonyl

-

Reaction of N‐Benzyl piperidine 1 a with various Sulfonyl Hydrazide.... - ResearchGate. [Link]

-

Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed. [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. [Link]

-

Recent advances in the synthesis of piperidones and piperidines. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]

-

Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. [Link]

-

Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

-

Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed. [Link]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonylpiperidines as novel, antibacterial inhibitors of Gram-positive thymidylate kinase (TMK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Discovery of novel piperidine-substituted indolylarylsulfones as potent HIV NNRTIs via structure-guided scaffold morphing and fragment rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]

- 10. Discovery and initial SAR of arylsulfonylpiperazine inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

reactivity of sulfonyl chlorides with nucleophiles

An In-depth Technical Guide to the Reactivity of Sulfonyl Chlorides with Nucleophiles

Authored by a Senior Application Scientist

Foreword: The Enduring Utility of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic synthesis, acting as a powerful electrophilic hub for the construction of complex molecules. Its significance is particularly pronounced in the pharmaceutical and agrochemical industries, where the resulting sulfonamides and sulfonate esters are prevalent structural motifs in a vast number of biologically active agents.[1] The reactivity of a sulfonyl chloride is governed by the potent electron-withdrawing character of the two oxygen atoms and the chlorine atom, which renders the central sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2] The chloride ion's stability as a leaving group further facilitates these essential transformations.[1]

This guide provides an in-depth exploration of the reactivity of sulfonyl chlorides. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into core mechanistic principles, examine reactions with key classes of nucleophiles, present validated experimental protocols, and discuss the factors that modulate reactivity, thereby offering a comprehensive resource for both foundational understanding and practical application.

Core Reactivity: The Mechanism of Nucleophilic Substitution at Sulfur

The principal reaction pathway for sulfonyl chlorides is nucleophilic substitution at the tetracoordinate sulfur center.[2] The precise mechanism has been a subject of extensive study, with evidence pointing towards a continuum between a concerted, Sₙ2-like pathway and a stepwise addition-elimination mechanism.[3][4] The operative pathway is influenced by the nature of the sulfonyl chloride, the nucleophile, and the solvent.

In many cases, the reaction proceeds through a high-energy trigonal bipyramidal intermediate or transition state.[2][4] In this model, the incoming nucleophile attacks the electrophilic sulfur atom, forming a transient five-coordinate species. This intermediate subsequently collapses by expelling the chloride ion, a highly favorable step, to yield the final product.[2]

Quantitative Data: Sulfonamide Synthesis

The synthesis of sulfonamides is generally a high-yielding reaction across a variety of substrates.

| Sulfonyl Chloride | Amine | Base | Solvent | Yield (%) | Reference |

| p-Toluenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| Benzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| 4-Nitrobenzenesulfonyl chloride | Aniline | Pyridine | - | 100 | [5] |

| Benzenesulfonyl chloride | 2-Aminopyridine | Pyridine | - | 63 | [5] |

| Various aryl sulfonyl chlorides | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | NaH | DMF/THF | 72-96 | [5] |

Experimental Protocol: Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol describes a standard procedure for sulfonamide synthesis. Each step is designed to ensure complete reaction and pure product isolation.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzylamine (1.0 eq) in pyridine (5-10 mL) and cool the solution to 0 °C in an ice bath. Causality: Pyridine serves as both the solvent and the acid scavenger. Cooling controls the initial exothermic reaction.

-

Addition of Sulfonyl Chloride: Add p-toluenesulfonyl chloride (1.05 eq) portion-wise to the stirred amine solution over 10-15 minutes, ensuring the temperature remains below 10 °C. Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the amine. Slow addition prevents a rapid temperature increase.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates the disappearance of the starting amine.

-

Workup and Isolation: Pour the reaction mixture into a beaker containing ice-cold 2M HCl (50 mL). This will neutralize the excess pyridine and precipitate the crude sulfonamide. Causality: The sulfonamide is insoluble in acidic aqueous media, while the pyridinium hydrochloride salt is soluble, allowing for separation.

-

Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any remaining pyridinium salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-benzyl-4-toluenesulfonamide.

Reactions with Oxygen Nucleophiles: Activating Alcohols

Sulfonyl chlorides react readily with alcohols and phenols in the presence of a base to form sulfonate esters. [6][7]This reaction is of profound importance not for the sulfonate ester itself, but for its subsequent reactivity. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions. [8]By converting it into a sulfonate ester (e.g., a tosylate or mesylate), it is transformed into an excellent leaving group, comparable to a halide. [8][9]This "activation" of the alcohol opens the door to a wide range of Sₙ2 and E2 reactions.

The reaction proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken during the sulfonylation step. [9][10]

Experimental Protocol: Synthesis of an Alkyl Tosylate

-

Setup: To a solution of the alcohol (1.0 eq) in dichloromethane (DCM) or pyridine at 0 °C, add triethylamine (1.5 eq) or use pyridine as the solvent. Causality: The base is crucial to neutralize the HCl generated.

-

Addition: Add p-toluenesulfonyl chloride (TsCl) (1.2 eq) slowly.

-

Reaction: Stir the mixture at 0 °C for 30 minutes, then at room temperature until the reaction is complete (monitored by TLC).

-

Workup: Quench the reaction with water. If DCM was used, separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude tosylate, which can be purified by chromatography or recrystallization.

Reactions with Sulfur Nucleophiles: Thiols and Their Derivatives

Thiols react with sulfonyl chlorides to form thiosulfonates. However, a more synthetically valuable transformation involves the reverse process: the efficient synthesis of sulfonyl chlorides directly from thiols. A robust, one-pot method allows for the conversion of thiols first to sulfonyl chlorides, which are then reacted in situ with amines to produce sulfonamides. [11][12] This process often utilizes an oxidative chlorination system. For example, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) is a highly reactive reagent for converting thiols directly to the corresponding sulfonyl chlorides. [11][12][13]This avoids the need to handle potentially unstable sulfonyl chloride intermediates.

Experimental Protocol: One-Pot Synthesis of Sulfonamides from Thiols

This protocol is adapted from the work of Bahrami, et al. [12]

-

Setup: In a flask, combine the thiol (1.0 eq), the desired amine (1.0 eq), and pyridine (0.5 mL) in acetonitrile (CH₃CN).

-

Reagent Preparation: In a separate vessel, prepare the oxidizing agent by mixing 30% H₂O₂ (3.0 eq) and SOCl₂ (1.0 eq).

-

Reaction: Add the H₂O₂/SOCl₂ mixture to the thiol/amine solution and stir at room temperature. The reaction is often rapid, completing within minutes. Causality: The thiol is first converted to the sulfonyl chloride in situ, which is immediately trapped by the amine present in the same pot to form the stable sulfonamide.

-

Workup: Upon completion (monitored by TLC), quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous MgSO₄, and concentrate it to yield the sulfonamide.

Factors Influencing Reactivity

The rate and outcome of reactions involving sulfonyl chlorides are highly dependent on several factors:

-

Electronic Effects: Electron-withdrawing groups on the R-group of the sulfonyl chloride (R-SO₂Cl) increase the electrophilicity of the sulfur atom, accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. Kinetic studies on the hydrolysis of 4-X-benzenesulfonyl chlorides show a systematic variation in reaction rates that correlates with Hammett σ values. [14]* Steric Effects: While significant steric hindrance on either the nucleophile or the sulfonyl chloride can slow the reaction, a fascinating counter-example exists. Mono- and di-ortho-alkyl substituted arenesulfonyl chlorides exhibit an enhanced reactivity in nucleophilic substitution reactions. [4]This "steric acceleration" is attributed to a release of ground-state steric strain as the molecule transitions to the trigonal bipyramidal intermediate. [4][15]* Solvent: The solvent can play a crucial role, particularly in solvolysis reactions. The rate of hydrolysis of sulfonyl chlorides is influenced by the solvent's nucleophilicity and polarity. [16]* Leaving Group: While this guide focuses on sulfonyl chlorides, the corresponding sulfonyl fluorides are also used. The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides generally less reactive but more stable to storage and aqueous conditions, which can be advantageous in certain applications like chemical biology probes. [17]

Conclusion

The represents a powerful and versatile toolkit for the modern synthetic chemist. The facile formation of sulfonamides and the activation of alcohols via sulfonate esters are indispensable transformations in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of the underlying mechanisms, the factors influencing reactivity, and the practical execution of these reactions is essential for any scientist working in drug discovery and development. By appreciating the causality behind the protocols, researchers can better troubleshoot, optimize, and innovate, harnessing the full potential of this critical functional group.

References

-

Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [Link]

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. SYNFACTS. [Link]

-

Hinsberg test (video) | Amines. Khan Academy. [Link]

-

Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. [Link]

-

The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Medium. [Link]

-

The Synthesis of Functionalised Sulfonamides. CORE. [Link]

-

Hinsberg Reagent And Test. Unacademy. [Link]

-

Video: Amines to Sulfonamides: The Hinsberg Test. JoVE. [Link]

-

The Role of Sulfonyl Chlorides in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Sulfonyl chloride synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Sulfonyl Chloride Definition. Fiveable. [Link]

-

Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

-

Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl. Canadian Journal of Chemistry. [Link]

-

Recent advances in the synthesis and transformations of sulfinate esters. Royal Society of Chemistry. [Link]

-

Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. [Link]

-

Convenient One‐Pot Synthesis of Sulfonamides from Thiols using Trichloroisocyanuric Acid. Taylor & Francis Online. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction… OUCI. [Link]

-

Microwave-assisted solvent and catalyst-free synthesis of sulfonamides. Royal Society of Chemistry. [Link]

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. American Chemical Society. [Link]

-

Convenient One-Pot Synthesis of Sulfonyl Chlorides from Thiols Using Sulfuryl Chloride and Metal Nitrate. Oxford Academic. [Link]

-

A simple method for the synthesis of sulfonic esters. ResearchGate. [Link]

-

20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

-

Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. [Link]

-

Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. National Institutes of Health. [Link]

-

Sulfonate Esters. Periodic Chemistry. [Link]

-

23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

-

SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Master Organic Chemistry. [Link]

-

Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

-

Sulfonyl Chlorides. YouTube. [Link]

-

Alcohol to Chloride. Organic Chemistry Data. [Link]

-

3.1.7: Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health. [Link]

-

Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. nbinno.com [nbinno.com]

- 7. eurjchem.com [eurjchem.com]

- 8. periodicchemistry.com [periodicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. mdpi.com [mdpi.com]

- 16. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]

Introduction: The Strategic Importance of the 4-Methoxypiperidine Scaffold

An In-depth Technical Guide to the Commercial Availability and Application of 4-Methoxypiperidine Derivatives

The piperidine ring is one of the most ubiquitous saturated heterocyclic scaffolds found in pharmaceuticals and natural products.[1] Its derivatives are integral to the design of countless therapeutic agents, influencing properties such as receptor binding, selectivity, and pharmacokinetics.[2] Among these, the 4-methoxypiperidine moiety stands out as a particularly valuable building block. The methoxy group at the 4-position introduces a key hydrogen bond acceptor and modulates the lipophilicity and electronic properties of the piperidine ring, making it a highly sought-after intermediate in modern drug discovery.

This guide provides an in-depth analysis for researchers, chemists, and drug development professionals on the commercial landscape of 4-methoxypiperidine and its derivatives. We will explore its availability from key chemical suppliers, delve into validated synthetic protocols for its preparation, and discuss its critical applications as a foundational element in the synthesis of complex, biologically active molecules.

Part 1: Commercial Availability and Sourcing

The accessibility of starting materials is a critical first step in any research and development pipeline. 4-Methoxypiperidine is commercially available from numerous suppliers in various forms, purities, and quantities, catering to needs from small-scale academic research to larger-scale process development.

The compound is primarily offered in two forms: the free base (CAS No. 4045-24-3) and its hydrochloride salt (CAS No. 4045-25-4).[3][4] The choice between these forms is a practical one based on experimental requirements.

-

4-Methoxypiperidine (Free Base): Typically a clear, colorless to light yellow liquid, it is suitable for reactions where the free amine is required for nucleophilic attack or as a base.[5][6]

-

4-Methoxypiperidine Hydrochloride: An off-white to light yellow solid, the HCl salt offers superior handling characteristics, increased stability, and enhanced solubility in aqueous or protic solvents, which can be advantageous for certain reaction conditions and biological assays.[3]

The following table summarizes the offerings from several prominent chemical suppliers.

| Supplier | Product Name | CAS No. | Purity | Available Pack Sizes |

| Thermo Scientific | 4-Methoxypiperidine | 4045-24-3 | ≥98% | 1 g, 5 g[5][6][7] |

| Chem-Impex | 4-Methoxy-piperidine hydrochloride | 4045-25-4 | ≥98% (NMR) | Custom |

| US Biological | 4-Methoxy-piperidine hydrochloride | 4045-25-4 | ≥95% (NMR) | 1 g, 5 g[8] |

| ChemScene | 4-Methoxypiperidine | 4045-24-3 | ≥98% | Custom[9] |

| Tokyo Chemical Ind. | 4-Methoxypiperidine | 4045-24-3 | >98.0% | 1 g, 5 g |

| Sigma-Aldrich | 4-Methoxypiperidine | 4045-24-3 | - | Available via partners |

Note: Availability and pack sizes are subject to change. Researchers should consult supplier websites for the most current information.

Part 2: Synthesis of 4-Methoxypiperidine – A Validated Protocol

While commercially available, understanding the synthesis of 4-methoxypiperidine provides insight into its chemistry and allows for in-house preparation if needed. The most common and efficient route involves the catalytic hydrogenation of a protected 4-methoxypyridine precursor. The benzyl protecting group is particularly useful as it can be cleaved under the same hydrogenolysis conditions used to reduce the pyridine ring.

The workflow below illustrates a reliable method adapted from published procedures.[10][11] The causality behind this choice is clear: it's a one-pot reduction and deprotection, which is highly efficient.

Caption: Synthetic workflow for 4-methoxypiperidine via catalytic hydrogenation.

Experimental Protocol: Synthesis of 4-Methoxypiperidine

This protocol describes the deprotection and reduction of N-Cbz-4-methoxypiperidine, a common precursor.

-

Reaction Setup: To a solution of Benzyl 4-methoxypiperidine-1-carboxylate (e.g., 620 mg) in methanol (20 mL), add a catalytic amount of 10% palladium on carbon (e.g., 80 mg).[10][11] The palladium on carbon is a highly effective and standard catalyst for both the hydrogenation of the aromatic ring and the hydrogenolysis of the benzyl protecting group.

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon) at room temperature for approximately 3 hours.[11]

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite or a membrane filter to remove the palladium catalyst. This step is critical to prevent product contamination and potential ignition of the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) to remove the methanol solvent.

-

Purification: The resulting crude oil is often of sufficient purity for subsequent steps. If required, further purification can be achieved via distillation or column chromatography. The expected product is 4-methoxypiperidine, a light yellow oil.[10][11]

Part 3: Applications in Medicinal Chemistry and Drug Development

4-Methoxypiperidine derivatives are not typically final drug products but are crucial intermediates used to construct more complex active pharmaceutical ingredients (APIs). Their incorporation serves to explore chemical space and optimize pharmacological properties.

Key Application Areas:

-

Pharmaceutical Development: The scaffold is a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions. It is particularly prevalent in the development of analgesics and antidepressants, where it contributes to the molecule's ability to interact with central nervous system (CNS) targets.[2][3]

-

Neuroscience Research: These derivatives are used to create tool compounds for studying neurotransmitter systems, providing valuable insights into brain function and potential therapies for neurological disorders.[3][12]

-

Versatile Chemical Building Block: As a secondary amine, the nitrogen atom is readily functionalized via reactions such as N-alkylation, N-acylation, and reductive amination, allowing for its seamless integration into a larger molecular framework.[3]

The diagram below illustrates the logical flow from the basic building block to a complex candidate molecule in a typical drug discovery program.

Caption: Role of 4-methoxypiperidine in a drug discovery workflow.

Part 4: Physicochemical and Spectroscopic Data

Accurate physical and spectral data are essential for compound identification and quality control. The following data pertains to the parent compound, 4-methoxypiperidine (CAS: 4045-24-3).

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [4][6][9] |

| Molecular Weight | 115.17 g/mol | [4][9] |

| Appearance | Clear colorless to light yellow liquid | [5][6] |

| Boiling Point | 61-65 °C @ 11 Torr | [13] |

| Refractive Index | 1.4590 to 1.4610 (20°C, 589 nm) | [5][6] |

| SMILES | COC1CCNCC1 | [4][5][6] |

| InChIKey | ZEYSHALLPAKUHG-UHFFFAOYSA-N | [4][5][6] |

Conclusion

4-Methoxypiperidine and its derivatives represent a cornerstone class of building blocks for modern medicinal chemistry. The compound is readily available from a multitude of commercial suppliers in forms suitable for a wide array of synthetic applications. Its straightforward synthesis via catalytic hydrogenation of pyridine precursors further enhances its accessibility to the research community. The strategic incorporation of this scaffold continues to yield novel therapeutic candidates, particularly in the realm of CNS disorders, underscoring its enduring value in the pursuit of new medicines. This guide serves as a practical resource for scientists to source, synthesize, and strategically apply these versatile chemical intermediates.

References

-

4-methoxy-piperidine suppliers USA. (n.d.). USA Chemical Suppliers. Retrieved January 17, 2026, from [Link]

-

4-Methoxypiperidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Krasavin, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4838. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-methoxy-4-phenylpiperidine and 4-fluoro-4-phenylpiperidine. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

The Versatility of 4-Methylpiperidine in Chemical Synthesis & Research. (n.d.). Autech Industry. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

- 4-hydroxy-piperidine derivatives and their preparation. (1974). Google Patents.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxypiperidine, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 393390010 [thermofisher.com]

- 7. 4-Methoxypiperidine, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-methoxy-piperidine suppliers USA [americanchemicalsuppliers.com]

- 9. chemscene.com [chemscene.com]

- 10. 4-Methoxypiperidine | 4045-24-3 [chemicalbook.com]

- 11. 4-Methoxypiperidine CAS#: 4045-24-3 [amp.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. echemi.com [echemi.com]

The Enduring Versatility of Sulfonyl Chlorides: A Technical Guide for the Modern Chemist

Abstract

In the landscape of modern organic synthesis, the sulfonyl chloride functional group (R-SO₂Cl) stands as a pillar of reactivity and versatility. Its applications span from the foundational—such as converting alcohols into superior leaving groups—to the intricate, including the protection of amines and the construction of complex sulfonamide-based pharmaceuticals. This guide provides an in-depth exploration of sulfonyl chloride chemistry, tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of their reactivity, examine their role in strategic chemical transformations, and provide validated, step-by-step protocols for their effective utilization. Our narrative is grounded in mechanistic understanding, offering insights into the causality behind experimental choices to empower chemists in their synthetic endeavors.

The Heart of the Matter: Core Reactivity and Mechanistic Landscape

The reactivity of a sulfonyl chloride is fundamentally dictated by the pronounced electrophilicity of the sulfur atom. This electrophilicity arises from the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom, rendering the sulfur center highly susceptible to nucleophilic attack.[1] The chloride ion's stability as a leaving group further facilitates these transformations.[2]

The precise mechanism of nucleophilic substitution at the sulfonyl sulfur has been a subject of detailed investigation, with evidence pointing towards a continuum between a concerted SN2-like pathway and a stepwise addition-elimination mechanism.[1] The operative pathway is influenced by the nature of the nucleophile, the structure of the sulfonyl chloride, and the reaction conditions.[1][3]

-

Concerted SN2-like Mechanism: In this pathway, the nucleophile attacks the sulfur atom in a single, concerted step, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group are in apical positions. This is often proposed for solvolysis reactions and with less bulky reactants.[3][4][5]

-

Stepwise Addition-Elimination Mechanism: This pathway involves the initial formation of a transient, high-energy trigonal bipyramidal intermediate.[2][6] This intermediate then collapses in a second step, expelling the chloride ion to form the product. This mechanism is more likely with stronger, more sterically demanding nucleophiles.

Kinetic studies, such as those examining the solvolysis of various benzenesulfonyl chlorides, have been instrumental in elucidating these mechanisms. For instance, the rates of reaction are significantly influenced by the electronic nature of substituents on the aromatic ring, a relationship often quantified by the Hammett equation.[7] Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, accelerating the reaction, whereas electron-donating groups have the opposite effect.[7]

Diagram 1: Mechanistic pathways for nucleophilic substitution at a sulfonyl chloride center.

The Art of Protection: Sulfonyl Groups in Synthesis